5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile
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Overview
Description
5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H3BrN2O and a molecular weight of 199.00 g/mol . This compound is characterized by the presence of a bromine atom, a carbonitrile group, and a ketone group attached to a dihydropyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 5-substituted-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives.
Reduction: Formation of 5-bromo-6-amino-1,6-dihydropyridine-2-carbonitrile.
Oxidation: Formation of 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid.
Scientific Research Applications
5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the bromine atom and the carbonitrile group enhances its binding affinity to the target molecules, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylate: Similar structure but with a carboxylate group instead of a carbonitrile group.
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: Bromine atom at the 3-position instead of the 5-position.
5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Methyl group at the 2-position and bromine at the 3-position.
Uniqueness
5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the carbonitrile group at the 2-position makes it a versatile intermediate for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOJFQXRFSUQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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